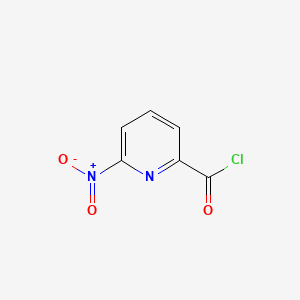

6-Nitropyridine-2-carbonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMDTOJHWIBAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664735 | |

| Record name | 6-Nitropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60780-83-8 | |

| Record name | 6-Nitropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitropyridine-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical structure, formula, and physical properties, alongside a detailed experimental protocol for its synthesis from 6-Nitropyridine-2-carboxylic acid.

Core Compound Specifications

This compound is a reactive acyl chloride derivative of pyridine. The presence of a nitro group and a carbonyl chloride functional group on the pyridine ring makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Chemical Name | This compound | |

| Molecular Formula | C₆H₃ClN₂O₃ | [1] |

| Molecular Weight | 186.55 g/mol | [1] |

| CAS Number | Not explicitly found for the chloride, but the precursor acid is 26893-68-5 |

Precursor Compound: 6-Nitropyridine-2-carboxylic acid

The direct precursor for the synthesis of this compound is 6-Nitropyridine-2-carboxylic acid. Its properties are well-documented and crucial for the successful synthesis of the target compound.

| Property | Value | Source |

| Chemical Name | 6-Nitropyridine-2-carboxylic acid | |

| Molecular Formula | C₆H₄N₂O₄ | |

| Molecular Weight | 168.11 g/mol | |

| CAS Number | 26893-68-5 | |

| Melting Point | 169-172 °C | |

| Appearance | Solid |

Synthesis of this compound: An Experimental Protocol

The conversion of 6-Nitropyridine-2-carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. This protocol is based on established methods for the synthesis of similar acyl chlorides.

Reaction:

6-Nitropyridine-2-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield this compound. The reaction is typically performed in an inert solvent with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Oxalyl chloride (or thionyl chloride)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-dimethylformamide (DMF), catalytic amount

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 6-Nitropyridine-2-carboxylic acid. The apparatus is placed under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Anhydrous dichloromethane is added to the flask to suspend the carboxylic acid.

-

Catalyst Addition: A catalytic amount of DMF (a few drops) is added to the suspension.

-

Chlorinating Agent Addition: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and may produce gaseous byproducts (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete. The completion of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Work-up: Once the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure using a rotary evaporator. The crude this compound is obtained as a solid or oil and can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Chlorinating agents like oxalyl chloride and thionyl chloride are moisture-sensitive and should be handled under anhydrous conditions.

Structural Representation and Synthesis Workflow

The structure of this compound and the workflow for its synthesis are depicted below.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties and a generalized synthetic approach for 6-Nitropyridine-2-carbonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Notes |

| Molecular Weight | 186.55 g/mol | Calculated based on the chemical formula (C₆H₃ClN₂O₃). |

| Density | Data not available in public literature. | The density has not been experimentally determined or reported in available literature. |

Synthesis of this compound: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method involves the chlorination of its precursor, 6-Nitropyridine-2-carboxylic acid. This method is analogous to the synthesis of other pyridine carbonyl chlorides. The following protocol is a generalized procedure based on established chemical principles.

Reaction: Conversion of a carboxylic acid to an acyl chloride using a chlorinating agent.

Starting Material: 6-Nitropyridine-2-carboxylic acid Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Solvent: An inert solvent such as Dichloromethane (DCM) or Toluene. A catalytic amount of N,N-Dimethylformamide (DMF) is often used with oxalyl chloride.

General Procedure:

-

Preparation: A solution of 6-Nitropyridine-2-carboxylic acid in an inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture with a drying tube.

-

Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at room temperature. An excess of the chlorinating agent is typically used to ensure complete conversion.

-

Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for a period of time, typically 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure, a process that may require an azeotropic distillation with additional toluene.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by crystallization.

Note: this compound is expected to be a reactive and moisture-sensitive compound and should be handled in a fume hood with appropriate personal protective equipment.

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its corresponding carboxylic acid.

Caption: Synthetic pathway of this compound.

6-Nitropyridine-2-carbonyl chloride melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropyridine-2-carbonyl chloride is a reactive chemical intermediate of interest in organic synthesis, particularly for the introduction of the 6-nitropicolinoyl moiety. This functional group is a potential building block in the development of novel pharmaceutical compounds and other bioactive molecules. Due to its reactive nature as an acyl chloride, it is often synthesized and used immediately in situ. This guide provides a summary of its available physicochemical properties, a detailed experimental protocol for its likely synthesis, and a workflow diagram illustrating the synthetic pathway.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₆H₃ClN₂O₃ | 186.56 | Not available | Not available |

| 6-Nitropyridine-2-carboxylic acid | C₆H₄N₂O₄ | 168.11 | 169 - 172 | Not available |

Experimental Protocols

The synthesis of this compound typically proceeds via the chlorination of its corresponding carboxylic acid. The following is a generalized, yet detailed, experimental protocol based on standard laboratory procedures for the formation of acyl chlorides from carboxylic acids using oxalyl chloride, a common and effective chlorinating agent.

Synthesis of this compound from 6-Nitropyridine-2-carboxylic acid

Objective: To prepare this compound for use as a reactive intermediate in organic synthesis.

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane, toluene)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two or three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and CO byproducts), and a dropping funnel, is flushed with an inert gas (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

-

Reactant Addition: 6-Nitropyridine-2-carboxylic acid is added to the flask, followed by the addition of a suitable anhydrous solvent such as dichloromethane. The mixture is stirred to form a suspension.

-

Catalyst Addition: A catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) is added to the stirred suspension.

-

Addition of Chlorinating Agent: Oxalyl chloride (typically 1.5 to 2.0 molar equivalents) is dissolved in a small amount of the anhydrous solvent and added to the dropping funnel. The oxalyl chloride solution is then added dropwise to the stirred suspension of the carboxylic acid at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of gas evolution (HCl and CO). The reaction mixture typically becomes a clear solution as the starting material is converted to the more soluble acyl chloride. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.

-

Isolation (if required): Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly for the next synthetic step. Due to its reactivity and potential instability, it is often prepared and used without further purification.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Oxalyl chloride and thionyl chloride are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction evolves toxic gases (HCl, CO) and should be equipped with a gas scrubber.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Synthesis of 6-Nitropyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropyridine-2-carbonyl chloride is a reactive building block characterized by the presence of an electron-withdrawing nitro group and a highly electrophilic acyl chloride functional group. This combination makes it a valuable reagent for introducing the 6-nitropicolinoyl moiety into a variety of molecular scaffolds, a common strategy in the synthesis of biologically active molecules. The conversion of the parent carboxylic acid, 6-Nitropyridine-2-carboxylic acid, to the acyl chloride is a critical activation step that enhances its reactivity towards nucleophiles such as amines, alcohols, and carbanions.

Physicochemical Data

Quantitative data for the starting material and the target product are summarized in the tables below.

Table 1: Properties of the Starting Material: 6-Nitropyridine-2-carboxylic acid

| Property | Value | Reference |

| Synonyms | 6-Nitro-2-picolinic acid | [1] |

| CAS Number | 26893-68-5 | [1] |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 169-172 °C | [1] |

| Purity (typical) | 97% | [1] |

Table 2: Predicted Properties of the Product: this compound

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₃ |

| Molecular Weight | 186.56 g/mol |

| Appearance | Expected to be a crystalline solid |

Note: Experimental data for the product were not found in the performed search. The molecular weight is calculated from the molecular formula.

Proposed Synthetic Protocol

The following protocol is based on analogous and well-established procedures for the synthesis of similar acyl chlorides, such as picolinoyl chloride.[2][3][4] The use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method for this transformation.[3][5]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

6-Nitropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-Nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene (approximately 10 mL per gram of carboxylic acid).

-

Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (e.g., 2-3 drops). Then, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. The addition of thionyl chloride may cause gas evolution (HCl and SO₂), so it should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2 x 10 mL) may be performed.

-

Isolation: The resulting crude this compound is often obtained as a solid and can be used directly for subsequent reactions without further purification. If a higher purity is required, recrystallization from a non-protic solvent like hexane or dichloromethane may be attempted, although care must be taken due to the compound's reactivity.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.

-

All glassware must be thoroughly dried to prevent the hydrolysis of thionyl chloride and the product.

-

The product, this compound, is expected to be moisture-sensitive and corrosive. It should be handled under anhydrous conditions.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from starting material preparation to the final product isolation.

Caption: Workflow diagram for the synthesis of this compound.

Mechanism of Action

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent with thionyl chloride, which is a more potent chlorinating agent.

Caption: Simplified mechanism of carboxylic acid chlorination with thionyl chloride.

This technical guide provides a foundational understanding and a practical, albeit proposed, methodology for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific experimental setup and safety considerations.

References

An In-depth Technical Guide to 6-Nitropyridine-2-carbonyl chloride (CAS Number: 26893-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitropyridine-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the development of targeted therapeutics.

Core Chemical Identity and Properties

It is important to clarify that the CAS number 26893-68-5 corresponds to 6-Nitropyridine-2-carboxylic acid , the precursor to the title compound, this compound. The carbonyl chloride is a reactive derivative synthesized from the carboxylic acid and is typically used in subsequent reactions without isolation.

Physicochemical Data of 6-Nitropyridine-2-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 26893-68-5 | [1] |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 169-172 °C | [1] |

| Synonyms | 6-Nitro-2-picolinic acid | [1] |

Synthesis and Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 6-Nitropyridine-2-carboxylic acid to its corresponding acyl chloride. This is a standard procedure in organic synthesis, often utilizing thionyl chloride.

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 6-Nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: Acylation of an Amine with this compound (General Procedure)

This protocol outlines a general method for the acylation of a primary or secondary amine with the in situ prepared this compound to form the corresponding amide.

Materials:

-

Crude this compound (from Protocol 1)

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Dry glassware under an inert atmosphere

Procedure:

-

Dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent and cool the solution to 0 °C.

-

Dissolve the crude this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Nitropyridine derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The this compound core is a key intermediate in the synthesis of inhibitors for several important enzyme classes, including Janus kinases (JAKs) and Glycogen Synthase Kinase-3 (GSK-3).

Role in the Synthesis of JAK2 Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. This compound can be utilized in the synthesis of potent and selective JAK2 inhibitors.

Below is a conceptual workflow for the synthesis of a generic JAK2 inhibitor using a nitropyridine building block.

Caption: Synthetic workflow for a generic JAK2 inhibitor.

JAK-STAT Signaling Pathway

The following diagram illustrates the key steps in the JAK-STAT signaling pathway, which is a target for inhibitors synthesized from this compound.

Caption: The JAK-STAT signaling pathway.

Role in the Synthesis of GSK-3 Inhibitors

GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes. Nitropyridine-based compounds have been explored as potent GSK-3 inhibitors.

GSK-3 Signaling Pathway in Neurodegeneration

The diagram below outlines the role of GSK-3 in neuronal function and its implication in neurodegenerative diseases, highlighting it as a key therapeutic target.

Caption: Role of GSK-3 in neurodegeneration.

Conclusion

This compound, derived from its corresponding carboxylic acid (CAS 26893-68-5), is a versatile and valuable reagent for the synthesis of complex organic molecules with significant biological activity. Its application in the development of targeted inhibitors for enzymes such as JAK2 and GSK-3 underscores its importance in modern drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Spectroscopic Profile of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Nitropyridine-2-carbonyl chloride, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on analogous compounds and first principles. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.5 | d | ~8 | H-3 |

| ~8.0 - 8.3 | t | ~8 | H-4 |

| ~7.8 - 8.1 | d | ~8 | H-5 |

Prediction Basis: The electron-withdrawing effects of the nitro group and the carbonyl chloride group will deshield the protons on the pyridine ring, shifting them downfield. The splitting pattern arises from the coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (carbonyl) |

| ~155 - 160 | C-6 |

| ~150 - 155 | C-2 |

| ~140 - 145 | C-4 |

| ~125 - 130 | C-3 |

| ~120 - 125 | C-5 |

Prediction Basis: The carbonyl carbon is expected to be the most downfield signal. The carbons attached to the nitro group (C-6) and the carbonyl chloride (C-2) will also be significantly deshielded. The chemical shifts of other carbons are predicted based on the substituent effects on the pyridine ring.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong | C=O stretch (acid chloride) |

| ~1580 - 1610 | Medium-Strong | C=C/C=N stretch (aromatic ring) |

| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~1100 - 1200 | Medium | C-Cl stretch |

| ~700 - 900 | Medium-Strong | C-H out-of-plane bending |

Prediction Basis: The carbonyl stretch of an acid chloride is typically at a high wavenumber. The nitro group has characteristic strong symmetric and asymmetric stretching bands. The pyridine ring vibrations and C-H bends are also expected in their typical regions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~186/188 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |

| ~151 | [M - Cl]⁺ |

| ~123 | [M - Cl - CO]⁺ |

| ~77 | Pyridine fragment |

Prediction Basis: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation is likely to occur via the loss of the chlorine atom and the carbonyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z).

-

ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions. This is a softer ionization technique often used for less volatile or thermally labile compounds.

-

The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Stability and Storage of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Nitropyridine-2-carbonyl chloride. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally related molecules, general principles of organic chemistry, and safety data sheets for analogous compounds to offer a robust set of recommendations for its handling, storage, and use.

Chemical Properties and Inherent Instability

This compound is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of both the carbonyl group and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon. This makes it highly susceptible to nucleophilic attack.

The presence of a nitro group at the 6-position of the pyridine ring is expected to further enhance this reactivity. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the pyridine ring and, by extension, further increases the electrophilicity of the carbonyl carbon.[1][2][3] This heightened reactivity makes the compound a valuable reagent in organic synthesis but also contributes to its inherent instability, particularly in the presence of nucleophiles.

Physical Properties (Estimated)

| Property | Value | Source |

| Molecular Formula | C6H4N2O4 | --INVALID-LINK-- |

| Molecular Weight | 168.11 g/mol | --INVALID-LINK-- |

| Melting Point | 169-172 °C | --INVALID-LINK-- |

Stability Considerations and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. Like other acyl chlorides, it reacts readily with water to form the corresponding carboxylic acid, 6-Nitropyridine-2-carboxylic acid, and hydrogen chloride (HCl) gas. This reaction is typically rapid and exothermic.

General Hydrolysis Reaction:

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Factors Affecting Stability:

-

Moisture: This is the most critical factor. Even atmospheric humidity can be sufficient to cause hydrolysis.

-

Temperature: Higher temperatures will accelerate the rate of decomposition.

-

Light: While specific photostability data is unavailable, prolonged exposure to light should be avoided as it can promote degradation of many organic compounds.

-

Incompatible Materials: Contact with strong oxidizing agents, acids, bases, and alcohols should be avoided.

Recommended Storage and Handling Protocols

To ensure the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for highly reactive acyl chlorides.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture. |

| Container | Keep in a tightly sealed, corrosion-resistant container. | To prevent ingress of moisture and air, and to contain corrosive vapors. |

| Location | Store in a well-ventilated area, away from incompatible materials. | To ensure safety in case of accidental release and to prevent hazardous reactions. |

Experimental Workflow for Handling

The following diagram illustrates a recommended workflow for handling this compound in a research setting to minimize exposure to atmospheric moisture.

Caption: A typical workflow for handling moisture-sensitive reagents.

Incompatible Materials

Contact with the following materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

| Material Class | Examples | Potential Hazard |

| Water/Moisture | Humidity, wet glassware | Rapid hydrolysis, release of corrosive HCl gas. |

| Alcohols | Methanol, ethanol | Esterification, release of HCl gas. |

| Amines | Primary and secondary amines | Amidation, release of HCl gas. |

| Strong Bases | Sodium hydroxide, potassium carbonate | Rapid hydrolysis and neutralization, potentially exothermic. |

| Strong Oxidizing Agents | Peroxides, nitrates | Potential for vigorous or explosive reaction. |

Logical Relationship of Factors Influencing Stability

The stability of this compound is governed by a hierarchy of factors, with moisture being the most critical.

Caption: Key factors impacting the stability of the compound.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, its chemical nature as a substituted pyridine acyl chloride dictates that it is a highly reactive and moisture-sensitive compound. The presence of the electron-withdrawing nitro group likely enhances its reactivity and susceptibility to hydrolysis. Therefore, stringent adherence to anhydrous and cool storage and handling conditions is paramount to maintaining its chemical integrity for research and development applications. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date handling and safety information.

References

The Dual-Edged Sword: A Technical Guide to the Reactivity of the Acyl Chloride Group in Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the acyl chloride functional group when attached to a nitropyridine core. The interplay between the highly electrophilic acyl chloride and the electron-deficient, yet nucleophilically activatable, nitropyridine ring presents unique challenges and opportunities in medicinal chemistry and materials science. This document provides a quantitative framework for understanding this reactivity, detailed experimental protocols for its study, and visual representations of the underlying chemical principles.

Introduction: The Significance of Nitropyridine Acyl Chlorides

Nitropyridine scaffolds are prevalent in pharmaceuticals and agrochemicals due to their ability to mimic biological structures and participate in hydrogen bonding. The introduction of an acyl chloride group transforms the nitropyridine into a highly reactive intermediate, capable of readily forming stable amide and ester linkages. This reactivity is crucial for covalently modifying target proteins, forming polymer conjugates, or synthesizing complex molecular architectures. However, the potent electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the acyl chloride, necessitates a nuanced understanding to control reaction outcomes and ensure selectivity.

Electronic Landscape: How the Nitro Group and Pyridine Nitrogen Modulate Reactivity

The reactivity of the acyl chloride's carbonyl carbon towards nucleophilic attack is fundamentally governed by its electrophilicity. Both the pyridine nitrogen and the nitro group exert strong electron-withdrawing effects, significantly influencing this property.

-

The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is more electronegative than carbon and withdraws electron density via the inductive effect (-I). This deactivates the ring towards electrophilic attack but, more importantly for this context, it increases the electrophilicity of substituents, including the acyl chloride.

-

The Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a powerful inductive effect (-I) and a significant resonance effect (-M).[1] When positioned ortho or para to the acyl chloride, the nitro group can delocalize the electron density of the pyridine ring, further intensifying the partial positive charge on the carbonyl carbon of the acyl chloride.[2]

This dual electron-withdrawing nature makes nitropyridine acyl chlorides exceptionally reactive, often surpassing the reactivity of their nitrobenzoyl chloride counterparts.

Quantitative Analysis of Reactivity: A Hammett-Based Approach

Direct kinetic data for the solvolysis of nitropyridine acyl chlorides is not extensively available in peer-reviewed literature. However, the principles of physical organic chemistry, specifically Linear Free-Energy Relationships (LFERs) as described by the Hammett equation, allow for a robust estimation of their reactivity relative to well-characterized systems like substituted benzoyl chlorides.[1][2][3][4]

The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

| -NO₂ | 0.71 | 0.78 |

| Pyridine N (aza) | ~0.65 | ~0.80 |

| -Cl | 0.37 | 0.23 |

Note: The σ values for the aza group in pyridine can vary depending on the specific reaction and conditions but are generally strongly positive, indicating significant electron withdrawal.

By summing the sigma values for the nitro group and the pyridine nitrogen (approximated as a substituent), we can estimate the magnitude of the electronic effect on the acyl chloride's reactivity. For instance, a 5-nitro-2-pyridinylcarbonyl chloride would experience strong electron withdrawal from both the nitrogen at position 1 and the nitro group at position 5, leading to a significantly enhanced rate of nucleophilic attack compared to benzoyl chloride.

Table 2: Estimated Relative Reactivity of Nitropyridine Acyl Chloride Isomers

| Compound | Position of -NO₂ | Position of -COCl | Expected Relative Reactivity | Rationale |

| 2-Nitro-isonicotinoyl chloride | 2 | 4 | Very High | Nitro group is ortho to the ring nitrogen and meta to the acyl chloride. Both strongly withdraw electrons. |

| 3-Nitro-isonicotinoyl chloride | 3 | 4 | High | Nitro group is meta to both the ring nitrogen and the acyl chloride. |

| 6-Chloro-5-nitronicotinoyl chloride | 5 | 3 | Very High | Nitro and chloro groups provide strong inductive and resonance withdrawal. |

| 4-Nitro-picolinoyl chloride | 4 | 2 | Extremely High | Nitro group is para to the acyl chloride, allowing for maximum resonance-based electron withdrawal. |

Experimental Protocols

General Protocol for the Synthesis of a Nitropyridine Acyl Chloride

This protocol describes the synthesis of a nitropyridine acyl chloride from its corresponding carboxylic acid using thionyl chloride.

Materials:

-

Nitropyridine carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 - 5.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Dry glassware under an inert atmosphere (N₂ or Ar)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the nitropyridine carboxylic acid.

-

Add anhydrous toluene or DCM to suspend the acid.

-

Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic.

-

Heat the reaction mixture to reflux (typically 80-110 °C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the product may be sensitive to heat.

-

The resulting crude nitropyridine acyl chloride can be purified by vacuum distillation or recrystallization from a non-protic solvent (e.g., hexane), though it is often used directly in the next step due to its high reactivity.[5]

Protocol for a Kinetic Study of the Hydrolysis of a Nitropyridine Acyl Chloride

This protocol outlines a method to determine the rate of hydrolysis of a nitropyridine acyl chloride using conductivity measurements. The hydrolysis produces hydrochloric acid, which increases the conductivity of the solution.

Materials:

-

Nitropyridine acyl chloride

-

Anhydrous, high-purity solvent (e.g., acetone, acetonitrile)

-

Deionized water

-

Conductivity meter and probe

-

Thermostated water bath

Procedure:

-

Prepare a stock solution of the nitropyridine acyl chloride in the anhydrous solvent of a known concentration (e.g., 0.1 M).

-

Prepare a series of reaction solutions with a specific solvent/water ratio (e.g., 90:10 acetone:water).

-

Equilibrate the reaction solutions and the stock solution of the acyl chloride in the thermostated water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Calibrate the conductivity meter.

-

To initiate the reaction, rapidly inject a small, known volume of the acyl chloride stock solution into the reaction solution while stirring. The final concentration of the acyl chloride should be low (e.g., 1 mM) to ensure pseudo-first-order conditions.

-

Immediately begin recording the conductivity of the solution over time.

-

Continue to record the conductivity until the value remains constant, indicating the completion of the reaction (typically after 10 half-lives).

-

The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this line will be -k.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of a nitropyridine acyl chloride with a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism. This is generally considered to be a two-step addition-elimination pathway involving a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow for Kinetic Analysis

The process of determining the rate of hydrolysis involves a series of defined steps, from preparation to data analysis.

Caption: Workflow for a conductimetric kinetic study.

Logical Relationship of Substituent Effects on Reactivity

The electronic properties of the substituents on the pyridine ring directly influence the reactivity of the acyl chloride group.

Caption: Influence of electron-withdrawing groups on reactivity.

Conclusion

The acyl chloride group on a nitropyridine ring is a highly activated functional group, primed for reaction with a wide array of nucleophiles. The potent and synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group render the carbonyl carbon exceptionally electrophilic. While direct kinetic data remains a field ripe for exploration, established principles of physical organic chemistry provide a solid framework for predicting and understanding the reactivity of these important chemical entities. The protocols and conceptual diagrams provided herein serve as a guide for researchers to harness the controlled reactivity of nitropyridine acyl chlorides in the development of novel pharmaceuticals and advanced materials.

References

- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Electrophilicity of 6-Nitropyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity of 6-nitropyridine-2-carbonyl chloride, a key building block in modern medicinal chemistry. The document details its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of bioactive molecules, particularly kinase inhibitors.

Core Concepts: Understanding the Electrophilicity

The reactivity of this compound is fundamentally governed by the electrophilic nature of its carbonyl carbon. Acyl chlorides, in general, are highly reactive carboxylic acid derivatives due to a combination of inductive effects and resonance. The presence of both a carbonyl oxygen and a chlorine atom strongly polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The electrophilicity of this compound is further enhanced by the electronic properties of the nitropyridine ring. The pyridine nitrogen and the nitro group at the 6-position are potent electron-withdrawing groups. These groups act synergistically to decrease the electron density on the carbonyl carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles compared to simpler acyl chlorides like benzoyl chloride.

Comparative Electrophilicity

The following table provides a semi-quantitative comparison of the expected electrophilicity of this compound with other acyl chlorides.

| Acyl Chloride | Key Electronic Features | Predicted Relative Electrophilicity |

| Acetyl Chloride | Electron-donating methyl group (by hyperconjugation) | Baseline |

| Benzoyl Chloride | Phenyl group (can be weakly donating or withdrawing) | Higher than Acetyl Chloride |

| 4-Nitrobenzoyl Chloride | Strong electron-withdrawing nitro group | High |

| This compound | Strong electron-withdrawing nitro group and pyridine nitrogen | Very High |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 6-nitropyridine-2-carboxylic acid. The most common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Detailed Synthesis Protocol of this compound

This protocol is a representative procedure for the synthesis of this compound from 6-nitropyridine-2-carboxylic acid using thionyl chloride.

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-nitropyridine-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (approx. 10 mL per gram of carboxylic acid).

-

To the resulting suspension, add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic vapors.

-

The resulting crude this compound (often a solid or oil) can be used directly in the next step or purified by recrystallization or distillation under reduced pressure, although its high reactivity makes direct use more common.

Protocol for Kinetic Analysis of Electrophilicity

This protocol outlines a general method for quantifying the electrophilicity of this compound by studying its reaction with a model nucleophile, such as 4-nitroaniline, using UV-Vis spectroscopy. The rate of the reaction serves as a direct measure of the acyl chloride's electrophilicity.

Materials:

-

This compound

-

4-Nitroaniline

-

Anhydrous acetonitrile (ACN) or another suitable aprotic solvent

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous ACN. The concentration should be such that after mixing, the final concentration is in the millimolar range.

-

Prepare a stock solution of 4-nitroaniline in anhydrous ACN. The concentration should be at least 10-fold higher than that of the acyl chloride to ensure pseudo-first-order kinetics.

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, place the appropriate volume of the 4-nitroaniline solution and dilute with ACN to the final volume.

-

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

-

Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette. Mix rapidly.

-

Immediately begin recording the absorbance at a fixed wavelength (the λ_max of the product, N-(6-nitropyridin-2-yl)-4-nitroaniline, which should be determined beforehand) over time.

-

-

Data Analysis:

-

The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile (4-nitroaniline).

-

This k₂ value provides a quantitative measure of the electrophilicity of this compound under the specified conditions.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis, reaction mechanism, and a key biological pathway relevant to the application of this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Application in Drug Development: Targeting the JAK-STAT Pathway

This compound is a valuable reagent for the synthesis of complex heterocyclic molecules with biological activity. A prominent application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The Janus kinase (JAK) family of enzymes is a key target in the treatment of myeloproliferative neoplasms and inflammatory diseases.

The high electrophilicity of this compound allows for the efficient formation of amide bonds with various amine-containing scaffolds, a common structural motif in many kinase inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. JAK inhibitors block the activity of JAK enzymes, thereby interrupting this signaling cascade.

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Conclusion

This compound is a highly reactive and valuable reagent in the field of drug discovery and development. Its enhanced electrophilicity, driven by the strong electron-withdrawing properties of the nitropyridine scaffold, makes it an efficient tool for the synthesis of complex amide-containing molecules. Its application in the generation of libraries of potential kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its importance for researchers and scientists in the pharmaceutical industry. The provided protocols and diagrams serve as a foundational guide for the synthesis, characterization, and application of this potent electrophile.

Commercial Availability and Synthetic Utility of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the commercial suppliers, chemical properties, and synthetic applications of 6-Nitropyridine-2-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This guide provides a consolidated resource for sourcing this important heterocyclic building block and offers insights into its reactivity and potential applications in medicinal chemistry and organic synthesis.

Summary of Commercial Suppliers

6-Nitropyridine-2-carboxylic acid (CAS No. 26893-68-5) is readily available from several commercial chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to 97%. Key suppliers include Sigma-Aldrich, CHIRALEN, Thermo Scientific (formerly Alfa Aesar), and Matrix Fine Chemicals. The table below summarizes the product specifications from these vendors for easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |

| Sigma-Aldrich | 767875 | 97% | Inquire | 26893-68-5 | C₆H₄N₂O₄ |

| CHIRALEN | 3593632 | 95% | 100mg, 250mg, 1g, 5g, 25g | 26893-68-5 | C₆H₄N₂O₄ |

| Thermo Scientific | (Varies) | 97% | 250mg (and others) | 26893-68-5 | C₆H₄N₂O₄ |

| Matrix Fine Chemicals | MM26893685 | Inquire | Small and large quantities | 26893-68-5 | C₆H₄N₂O₄ |

| Manchester Organics | (Varies) | Inquire | Inquire (4-6 week lead time) | 26893-68-5 | C₆H₄N₂O₄ |

Physicochemical Properties and Reactivity

6-Nitropyridine-2-carboxylic acid is a solid at room temperature with a molecular weight of 168.11 g/mol .[1] The presence of both a carboxylic acid and a nitro group on the pyridine ring imparts distinct reactivity to the molecule. The electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the carboxylic acid a key functional handle for various chemical transformations. The pyridine ring itself can undergo nucleophilic aromatic substitution, although the positions of the existing substituents influence the regioselectivity of such reactions.

The logical relationship between the functional groups and the potential reactions of 6-Nitropyridine-2-carboxylic acid is illustrated in the diagram below.

Caption: Reactivity of 6-Nitropyridine-2-carboxylic acid.

Key Experimental Protocols

The synthetic utility of 6-Nitropyridine-2-carboxylic acid lies primarily in the reactions of its carboxylic acid moiety. Amide bond formation and esterification are two of the most common and important transformations for incorporating this scaffold into larger molecules, which is a crucial step in the synthesis of many biologically active compounds.[2][3]

General Protocol for Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] A general and effective method involves the use of a coupling agent to activate the carboxylic acid.

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Amine of choice

-

Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

Non-nucleophilic base (e.g., DIPEA or triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve 6-Nitropyridine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

-

Add the amine (1-1.2 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution.

-

In a separate vessel, dissolve the coupling agent (1-1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the coupling agent solution to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

The following diagram illustrates a typical experimental workflow for an amide coupling reaction.

Caption: Amide coupling experimental workflow.

General Protocol for Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Alcohol of choice (often used as the solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

Procedure:

-

Dissolve or suspend 6-Nitropyridine-2-carboxylic acid in an excess of the desired alcohol.

-

Carefully add a catalytic amount of the strong acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product. The formation of water can be monitored, and in some setups, it can be removed to further favor the forward reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Remove the excess alcohol under reduced pressure.

-

Extract the ester product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude ester by column chromatography or distillation.

Signaling Pathways and Biological Applications

While specific signaling pathways directly modulated by 6-Nitropyridine-2-carboxylic acid are not extensively documented in publicly available literature, its derivatives are of significant interest in drug discovery. Pyridine carboxylic acid scaffolds are present in a wide range of pharmaceuticals and are known to interact with various biological targets.[6][7] The nitroaromatic moiety can also play a role in biological activity, sometimes acting as a bio-reductive group. The primary use of 6-Nitropyridine-2-carboxylic acid is as a building block to synthesize more complex molecules that may have inhibitory effects on enzymes or act as receptor ligands. For instance, nitropyridine derivatives have been investigated for their potential as inhibitors of various kinases.[2][3] Further research is required to elucidate the specific biological roles and signaling pathways associated with compounds derived from this versatile starting material.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Significance of Nitropyridines: A Comprehensive Review for Drug Discovery

An in-depth technical guide on the synthesis, reactivity, and application of nitropyridines in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The pyridine scaffold is a cornerstone in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this privileged motif.[1] Among the vast landscape of pyridine derivatives, nitropyridines stand out as versatile and highly valuable building blocks in the synthesis of a wide array of biologically active molecules.[1][2][3] Their unique electronic properties, stemming from the strongly electron-withdrawing nitro group, not only impart distinct biological activities but also open up a rich and diverse field of chemical transformations. This technical guide provides a comprehensive overview of nitropyridine chemistry, focusing on its core principles and applications in drug discovery and development.

Synthesis of Nitropyridines: Foundational Methodologies

The introduction of a nitro group onto the pyridine ring is a critical first step in the journey towards complex, biologically active molecules. Several key strategies have been developed for the synthesis of nitropyridines, each with its own advantages and substrate scope.

Direct Nitration of Pyridines

Direct nitration of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, effective methods have been established.

One common method involves the use of nitric acid in trifluoroacetic anhydride.[4][5][6][7] This approach allows for the nitration of a variety of substituted pyridines, typically affording 3-nitropyridine derivatives in yields ranging from 10-83%.[4][5] The reaction is believed to proceed through the in situ generation of dinitrogen pentoxide.[4]

Another approach utilizes dinitrogen pentoxide (N₂O₅) in an organic solvent, which initially forms an N-nitropyridinium ion.[8][9] Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine.[8][9] This method has shown good yields for 4-substituted pyridines.[9]

Experimental Protocol: Nitration of Pyridine using Nitric Acid in Trifluoroacetic Anhydride [4][6]

-

Trifluoroacetic anhydride (10 ml, 42 mmol) is chilled in an ice bath.

-

The pyridine or substituted pyridine (17 mmol) is slowly added to the chilled trifluoroacetic anhydride and the mixture is stirred for 2 hours.

-

Concentrated nitric acid (1.9 ml, 36 mmol) is then added dropwise.

-

The reaction mixture is stirred at the chilled temperature for a specified time, after which it is carefully quenched and the product is isolated and purified.

Note: This is a general procedure and specific conditions may vary depending on the substrate.

Oxidation of Aminopyridines

The oxidation of aminopyridines presents an alternative route to nitropyridines, particularly when direct nitration is not feasible.[8][10] This transformation can be achieved using various oxidizing agents. However, direct oxidation of aminopyridines with electron-acceptor groups may not yield the desired nitro derivatives.[8]

Three-Component Ring Transformations

A notable and elegant method for synthesizing functionalized nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source.[11] This reaction proceeds to afford nitropyridines that are often difficult to access through other synthetic routes.[11] In these reactions, the dinitropyridone acts as a safe synthetic equivalent of the unstable nitromalonaldehyde.[11]

Reactivity of Nitropyridines: A Gateway to Molecular Diversity

The presence of the nitro group profoundly influences the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations that are crucial for the synthesis of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in nitropyridine chemistry.[12][13][14] This reaction is particularly favored at the positions ortho and para to the nitro group. For instance, halonitropyridines are excellent substrates for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates.[1][14][15]

The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex.[13] Attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, leading to a more stable intermediate.[13]

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridines

| Nitropyridine Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Various hydroxyl compounds | Insecticidal derivatives | - | [1] |

| 3-Methoxy-2-nitropyridine | [F-18]Fluoride | 2-[F-18]Fluoro-3-methoxypyridine | 70-89 | [12] |

| 3-Methyl-2-nitropyridine | [F-18]Fluoride | 2-[F-18]Fluoro-3-methylpyridine | 70-89 | [12] |

| 2-Methyl-3-nitropyridine | Thiolate anions | 2-Methyl-3-(organothio)pyridines | Good | [15] |

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of biologically active molecules, as it introduces a key functionality for further derivatization.[16] This reduction can be achieved using various reagents, with iron in the presence of an acid being a common and effective method.[17][18] For example, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-aminopyridine in 80-85% yield.[17] Electrochemical reduction in an acidic solution also provides a viable route to aminopyridines from their nitro precursors.[19]

Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide with Iron and Acetic Acid [17]

-

4-Nitropyridine-N-oxide is refluxed with iron powder in acetic acid.

-

The reaction proceeds to give a quantitative yield of 4-aminopyridine.

-

Continuous extraction with diethyl ether is required to isolate the product.

C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the direct C-H functionalization of electron-deficient aromatic rings like nitropyridines.[9][20][21] This reaction involves the addition of a carbanion bearing a leaving group at the α-position to the nitroarene, followed by a base-induced β-elimination of the leaving group.[20] VNS allows for the introduction of alkyl and other functional groups at positions activated by the nitro group.[9][21]

Caption: General mechanism of Vicarious Nucleophilic Substitution (VNS).

Cycloaddition Reactions

Nitropyridines can participate as 2π-partners in 1,3-dipolar cycloaddition reactions, providing access to condensed heterocyclic systems.[22][23][24] For example, 2-substituted 3-nitropyridines react with N-methyl azomethine ylide in a [3+2]-cycloaddition fashion to yield pyrroline derivatives condensed with the pyridine ring.[22][23] The success of this reaction is dependent on the presence of electron-withdrawing groups on the pyridine ring.[23]

Biological Activity and Applications in Drug Development

The diverse chemical reactivity of nitropyridines translates into a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][25][26]

Antimicrobial and Antiparasitic Activity

Nitropyridine derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents.[25][26] The nitro group is believed to play a crucial role in their mechanism of action, often involving bioreduction to generate reactive radical species that are toxic to microorganisms.[27] For instance, certain nitropyridine derivatives have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 4-64 μg/mL.[25] Hybrid molecules containing both chloroquine and nitropyridine fragments have exhibited potent antimalarial activity, with some compounds displaying IC₅₀ values below 5 nM.[1]

Anticancer Activity

The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of research.[25][28] The nitro group is hypothesized to modulate enzyme activity or interact with cellular targets essential for cancer cell proliferation.[25] Recently, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[28] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[28]

Table 2: Biological Activity of Selected Nitropyridine Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Potency (IC₅₀/MIC) | Reference |

| Pyridyloxy-substituted acetophenone oxime ethers | Herbicide | Protoporphyrinogen oxidase inhibitor | 3.11–4.18 μM | [1] |

| 5-Nitropyridin-2-yl derivative of Meldrum's acid | Enzyme Inhibition | Chymotrypsin and Urease inhibitor | 8.67 ± 0.1 μM (Chymotrypsin), 29.21 ± 0.98 μM (Urease) | [1] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular | - | 4-64 μg/mL | [25] |

| Chloroquine-nitropyridine hybrids | Antimalarial | - | < 5 nM | [1] |

| 3-Nitropyridine analogues | Anticancer | Microtubule-targeting agents | Low μM range | [28] |

Other Therapeutic Areas

Beyond antimicrobial and anticancer applications, nitropyridines have been explored for a range of other therapeutic indications, including their use as inhibitors of cytosolic thioredoxin reductase 1 and the human platelet Na⁺/H⁺ exchanger.[1] Furthermore, the conversion of the nitro group to an amine allows for the synthesis of a vast number of derivatives with diverse pharmacological profiles, including CNS-depressants and ligands for α-synuclein.[1]

Caption: A generalized workflow for drug discovery utilizing nitropyridine chemistry.

Nitropyridine N-Oxides: An Important Subclass

Pyridine N-oxides, and by extension nitropyridine N-oxides, represent another important class of compounds with unique reactivity and biological properties. The N-oxide functionality alters the electronic distribution of the ring, influencing its reactivity in both photochemical and ground-state reactions.[8][29][30][31] For example, 4-nitropyridine-N-oxide has been reported as a quorum sensing inhibitor in Pseudomonas aeruginosa.[32] Photochemical reactions of pyridine N-oxides can lead to oxygen transfer reactions or photorearrangements.[29]

Conclusion

Nitropyridines are far more than simple synthetic intermediates; they are a versatile and powerful class of compounds that continue to fuel innovation in medicinal chemistry. Their rich and well-defined reactivity, coupled with a broad spectrum of biological activities, ensures their enduring importance in the quest for novel therapeutics. From fundamental synthetic transformations like SNAr and nitro group reduction to their application in the development of new anticancer and antimicrobial agents, the chemistry of nitropyridines offers a wealth of opportunities for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide will undoubtedly empower scientists to harness the full potential of this remarkable heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]

- 8. chempanda.com [chempanda.com]

- 9. researchgate.net [researchgate.net]

- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]